2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple functional groups such as dimethyl, chloropropanamido, and dicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethyl-3-methylthiophene.
Introduction of the Chloropropanamido Group: This step involves the reaction of the thiophene derivative with 3-chloropropanoyl chloride in the presence of a base, such as triethylamine, to form the chloropropanamido group.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol or another alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanamido group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioethers.
Scientific Research Applications
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiophene-3-carboxylate: Lacks the chloropropanamido group, resulting in different chemical properties and reactivity.
3-Methylthiophene-2,4-dicarboxylate: Lacks the dimethyl and chloropropanamido groups, leading to variations in its applications and reactivity.
5-(3-Chloropropanamido)-2,4-dimethylthiophene: Similar structure but without the dicarboxylate ester groups, affecting its solubility and chemical behavior.
Uniqueness
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and amido groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dimethyl 5-(3-chloropropanoylamino)-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQUKVQGKYHUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.